molecular formula C6H7ClN2O2 B6167742 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one CAS No. 723744-22-7

5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6167742
CAS No.: 723744-22-7
M. Wt: 174.6
InChI Key:
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Description

5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound with the molecular formula C6H7ClN2O2 It is known for its unique structure, which includes a pyrazinone ring substituted with chlorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-6-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the desired pyrazinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazinone ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution: Formation of 5-amino-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one.

    Oxidation: Formation of 5-chloro-3-methoxy-6-methylpyrazine-2,3-dione.

    Reduction: Formation of 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazine.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in biological and medicinal research. It can be used as a scaffold for designing new drugs with antimicrobial, antiviral, or anticancer properties. Its derivatives may exhibit activity against specific biological targets, making it a valuable tool in drug discovery .

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and methoxy groups can enhance its binding affinity to specific molecular targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime
  • 5-chloro-3-methoxy-1,2,4-triazine

Uniqueness

Compared to similar compounds, 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one stands out due to its unique substitution pattern on the pyrazinone ring. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

723744-22-7

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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